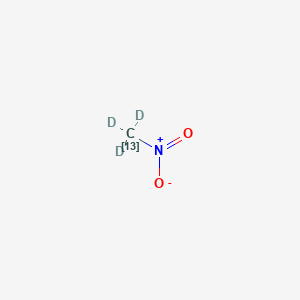![molecular formula C6H4F3NO4 B052499 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- CAS No. 5672-89-9](/img/structure/B52499.png)
2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-” is a chemical compound with the CAS Number: 5672-89-9 and a molecular weight of 211.1 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of “2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-” is C6H4F3NO4 . More detailed structural information or 3D models might be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-” include a density of 1.6±0.1 g/cm3, a boiling point of 183.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 42.0±3.0 kJ/mol, a flash point of 64.7±30.1 °C, and an index of refraction of 1.439 .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Analysis
-
Food Chemistry
-
Organic Chemistry
-
Biochemistry
-
Environmental Chemistry
-
Analytical Chemistry
- Anticonvulsant : Succinimide compounds have been used as anticonvulsants .
- Anti-inflammatory : They have anti-inflammatory properties .
- Antitumor : They have been used in antitumor treatments .
- Antimicrobial : They have antimicrobial properties .
- 5-HT Receptor Ligands : They have been used as 5-HT receptor ligands .
- Enzyme Inhibitors : They have been used as enzyme inhibitors .
- Anticonvulsant : Succinimide compounds have been used as anticonvulsants .
- Anti-inflammatory : They have anti-inflammatory properties .
- Antitumor : They have been used in antitumor treatments .
- Antimicrobial : They have antimicrobial properties .
- 5-HT Receptor Ligands : They have been used as 5-HT receptor ligands .
- Enzyme Inhibitors : They have been used as enzyme inhibitors .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO4/c7-6(8,9)5(13)14-10-3(11)1-2-4(10)12/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIANZCQUVKPGSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446448 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- | |
CAS RN |
5672-89-9 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)

![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)








![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)

